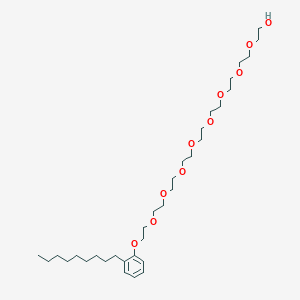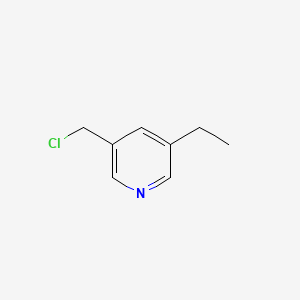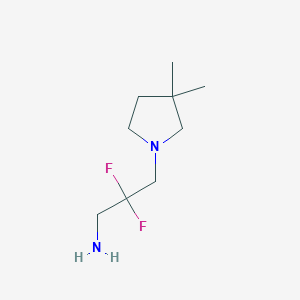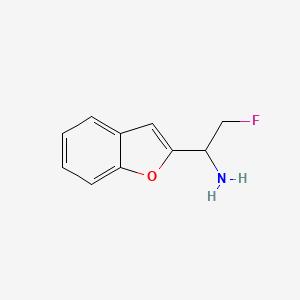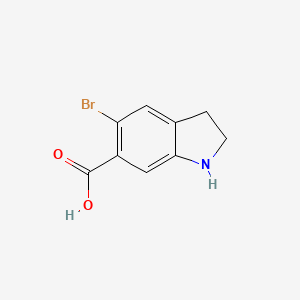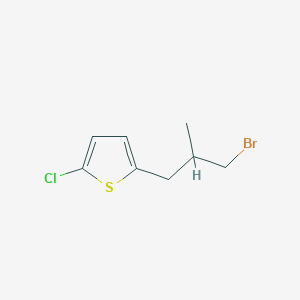
1-(2-Aminocyclopentyl)prop-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminocyclopentyl)prop-2-yn-1-one is a chemical compound with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
The synthesis of 1-(2-Aminocyclopentyl)prop-2-yn-1-one involves several steps. One common method includes the reaction of cyclopentanone with propargylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the use of high-purity reagents and solvents to ensure the quality of the final product.
Analyse Chemischer Reaktionen
1-(2-Aminocyclopentyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminocyclopentyl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(2-Aminocyclopentyl)prop-2-yn-1-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes and receptors, influencing their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminocyclopentyl)prop-2-yn-1-one can be compared with other similar compounds, such as:
Propargylamine: A related compound with similar chemical properties and applications.
Cyclopentylamine: Another compound with a cyclopentyl group, used in various chemical reactions.
Aminocyclopentane: A compound with an amino group attached to a cyclopentane ring, used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which combines a cyclopentyl ring with a propargyl group, giving it distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in scientific research Its unique structure and reactivity make it valuable in various fields, including chemistry, biology, medicine, and industry
Eigenschaften
Molekularformel |
C8H11NO |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
1-(2-aminocyclopentyl)prop-2-yn-1-one |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)6-4-3-5-7(6)9/h1,6-7H,3-5,9H2 |
InChI-Schlüssel |
DTRPGSBYDMWQLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=O)C1CCCC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S)-1-[4-(3-methylbutoxy)phenyl]ethanol](/img/structure/B13156713.png)
![(2S)-N-[(4R,6S)-1-[[(2S)-1-[[1-[[1-[[(E)-1-[[(2S)-1-[[1-[[1-[3-[2-hydroxyethyl(methyl)amino]prop-1-en-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopent-2-en-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4,6-dimethyl-1,8-dioxodecan-2-yl]-1-[(2R)-2-methyldecanoyl]pyrrolidine-2-carboxamide](/img/structure/B13156721.png)

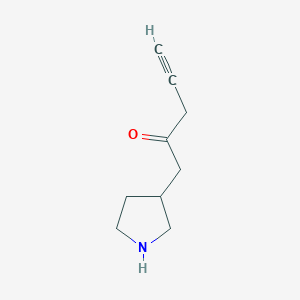
![5-Amino-3-[(2-methylbutoxy)methyl]pentanoic acid](/img/structure/B13156733.png)

